Fluorescein-maleimide

Description

Mechanistic Insights into Thiol-Maleimide Click Chemistry

The reaction between Fluorescein-5-maleimide and thiol groups exemplifies the principles of click chemistry: high efficiency, selectivity, and mild reaction conditions. The mechanism follows a Michael addition pathway, where the nucleophilic thiol attacks the electron-deficient carbon of the maleimide double bond. This reaction proceeds through the formation of a carbanion intermediate, which subsequently protonates to yield the stable thioether adduct.

The remarkable selectivity of maleimide for thiols over other nucleophiles (such as amines) can be attributed to the soft nucleophile nature of thiols and their enhanced nucleophilicity at physiological pH. At pH 7.0, maleimide groups exhibit approximately 1000 times greater reactivity toward free sulfhydryls compared to primary amines. This selectivity diminishes at higher pH values (>7.5), where competing hydrolysis of the maleimide and increased reactivity toward amines become significant factors.

Comprehensive studies by Northrop et al. have demonstrated that the reaction mechanism and kinetics of thiol-maleimide conjugation are heavily influenced by the solvent environment, the nature of the thiol, and the presence of initiators. Three primary mechanistic pathways have been identified:

- Base-initiated mechanism : Involves deprotonation of the thiol to form the more nucleophilic thiolate anion, which then attacks the maleimide.

- Nucleophile-initiated mechanism : Involves direct attack by the initiator on the maleimide, forming an enolate intermediate that subsequently reacts with the thiol.

- Ion pair-initiated mechanism : Forms reactive intermediates through complex ion-pair interactions.

The predominant pathway depends on the specific reaction conditions, with polar protic solvents facilitating base-initiated mechanisms through stabilization of charged intermediates, while aprotic solvents may favor nucleophile-initiated pathways.

Figure 1: General Reaction Mechanism for Thiol-Maleimide Click Chemistry

[A mechanistic diagram would be inserted here showing the Michael addition reaction between a thiol and maleimide]

The practical implications of these mechanistic insights are substantial. For instance, Weeder et al. optimized maleimide-thiol conjugation conditions for decorating poly(lactide-co-glycolide) (PLGA) nanoparticles with targeting ligands. Their findings showed that reaction between maleimide groups present in nanoparticles and the peptide cRGDfK was optimal at a maleimide to thiol molar ratio of 2:1, reaching a conjugation efficiency of 84 ± 4% after 30 minutes at room temperature in 10 mM HEPES pH 7.0. For the 11A4 nanobody, optimal reaction efficiency (58 ± 12%) was achieved after 2 hours of incubation at room temperature in PBS pH 7.4 using a 5:1 maleimide to protein molar ratio.

Computational Modeling of Reaction Selectivity and Kinetics

Computational investigations using density functional theory (DFT) have provided valuable insights into the factors governing the selectivity and kinetics of thiol-maleimide reactions. Northrop et al. examined the influence of various solvents (chloroform, ethane thiol, and N,N-dimethylformamide), initiators (ethylamine, diethylamine, triethylamine, diazabicyclo[2.2.2]octane, and dimethylphenyl-phosphine), and different thiols (methyl mercaptan, β-mercaptoethanol, thioacetic acid, methyl thioglycolate, methyl 3-mercaptopropionate, cysteine methyl ester, and thiophenol) using density functional methods.

CBS-QB3 calculations have been particularly illuminating in elucidating the energetics and kinetics of reactions between thiols and maleimides under both base-initiated and radical-mediated conditions. These computational approaches reveal that the activation energy barriers for thiol-maleimide reactions are significantly lower for electron-deficient maleimides, explaining the observed reactivity trends.

The selectivity patterns observed in orthogonal thiol-ene and thiol-yne reactions provide further computational insights. Chan et al. demonstrated that when N-allyl maleimide or N-propargyl maleimide reacts with thiols under base-initiated conditions, addition occurs exclusively and quantitatively to the electron-poor maleimide alkene. This selectivity arises from the substantially lower activation barrier for addition to the electron-deficient maleimide double bond. However, selectivity can only be achieved when base-initiated thiol-Michael reactions are carried out first, as radical-mediated reactions between equimolar amounts of thiol and N-substituted maleimides give complex mixtures of products.

Table 2: Reaction Rate Constants for Various Thiol-Maleimide Systems

An innovative application of computational modeling insights is demonstrated in the work of Guo et al., who explored the use of β-cyclodextrin (β-CD) to control the kinetics of the maleimide-thiol reaction. They discovered that β-CD forms host-guest complexes with maleimide through hydrophobic interactions, significantly slowing the reaction rate by increasing the activation barrier. The reaction kinetics could be precisely tuned by adjusting the β-CD:maleimide ratio, providing a novel approach for controlling the homogeneity of hydrogel crosslinking.

Thermodynamic Profiling of Maleimide-Thiol Conjugation

The thermodynamic profile of maleimide-thiol conjugation reveals a complex interplay between reaction energetics, competing pathways, and long-term stability considerations. The Gibbs free energy change (ΔG) for the addition of thiols to maleimides is typically highly favorable, driving the reaction forward under standard conditions.

A critical aspect of the thermodynamic profile is the competition between thiol addition and maleimide hydrolysis. Maleimide hydrolysis follows first-order kinetics with respect to hydroxide ion concentration above pH 5, with the rate enhanced by electron-withdrawing N-substituents. At physiological pH, this competing reaction becomes significant when thiol concentrations are low. Fontaine et al. conducted numerical simulations showing that for efficient conjugation (>99% yield), the ratio of thiol concentration to the hydrolysis rate constant divided by the Michael addition rate constant should be at least 50, with a slight excess of maleimide employed.

Table 3: Hydrolysis Rates of N-Substituted Maleimides and Competition with Thiol Addition

| Maleimide | Hydrolysis Rate Constant (10⁻⁴ s⁻¹) | Half-life (h) | Reference |

|---|---|---|---|

| Simple N-alkyl SITEs | - | ≥200 (pH 7.4, 37°C) | |

| Maleimide 1.3 | 21 | - |

The stability of maleimide-thiol adducts presents another crucial thermodynamic consideration. These adducts can undergo two significant processes over time: ring-opening hydrolysis to form more stable succinamic acid derivatives or retro-Michael reactions that result in thiol exchange. Baldwin et al. demonstrated that succinimide thioethers (SITEs) formed by the addition of thiols to N-ethylmaleimide undergo retro and exchange reactions in the presence of other thiol compounds at physiological pH and temperature. Half-lives for these exchanges range from 20 to 80 hours, with conversion extents from 20% to 90% depending on the specific thiol derivative.

Importantly, after ring-opening hydrolysis of the succinimide, the resultant succinamic acid thioether (SATE) shows significantly enhanced stability against retro and exchange reactions, providing a strategy for improving conjugate stability. Long-term stabilization studies by Baldwin et al. revealed that SATEs had estimated half-lives of 24-32 months, making them approximately 100 to 500-fold more stable than the corresponding SITEs.

Recent innovative research has explored unconventional approaches to stabilizing maleimide-thiol adducts. Kang et al. demonstrated that applying an appropriate stretching force to the thiosuccinimide linkage can considerably stabilize the maleimide-thiol adducts through a force-dependent kinetic control mechanism. Single-molecule kinetic analysis and bulk structural characterizations suggest that hydrolysis of the succinimide ring becomes dominant over the retro-Michael reaction under mechanical stress, leading to a product that is resistant to elimination. This unconventional mechanochemical approach enabled stable polymer-protein conjugates by simply applying mechanical force to the maleimide-thiol adducts through mild ultrasonication.

Figure 2: Energy Diagram for Maleimide-Thiol Reaction with β-CD Complexation

[An energy diagram would be inserted here showing the effect of β-CD complexation on the activation barrier]

The stabilization of maleimide-thiol adducts has significant implications for drug delivery systems. Baldwin et al. demonstrated that the degradation of maleimide-thiol adducts could be tuned for controlled release of drugs or degradation of materials at time scales different than those currently possible via disulfide-mediated release. By carefully selecting the thiol structure and reaction conditions, release profiles ranging from hours to months can be achieved, offering new opportunities for drug delivery systems and degradable materials with precise temporal control.

Propriétés

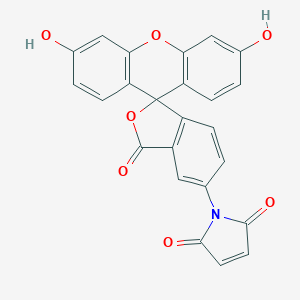

IUPAC Name |

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H13NO7/c26-13-2-5-17-19(10-13)31-20-11-14(27)3-6-18(20)24(17)16-4-1-12(9-15(16)23(30)32-24)25-21(28)7-8-22(25)29/h1-11,26-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDAHOIUHVUJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N3C(=O)C=CC3=O)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226327 | |

| Record name | Fluorescein 5-maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75350-46-8 | |

| Record name | Fluorescein 5-maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075350468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein 5-maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of N-(5-Fluoresceinyl)Maleamic Acid

The synthesis begins with the reaction of 5-aminomethylfluorescein (amine I) with maleic anhydride in acetic acid. Under stirring at room temperature for 4 hours, maleic anhydride undergoes nucleophilic attack by the primary amine of 5-aminomethylfluorescein, forming N-(5-fluoresceinyl)maleamic acid (Compound III). This intermediate is isolated as a yellow solid with a yield of 74%. The reaction is highly sensitive to stoichiometric ratios, requiring equimolar amounts of amine I and maleic anhydride (2.88 mmol each in 300 mL acetic acid). Excess acetic acid serves as both solvent and catalyst, ensuring complete conversion without byproduct formation.

Cyclization to Form Fluorescein-5-Maleimide

The maleamic acid intermediate undergoes cyclization using hexamethyldisilazane (HMDS) and zinc chloride (ZnCl₂) in a benzene/DMF (9:1 v/v) solvent system. HMDS acts as a dehydrating agent, facilitating the intramolecular elimination of water to form the maleimide ring. The reaction mixture is refluxed for 2.5 hours, followed by filtration and solvent evaporation under reduced pressure. Critical parameters include:

-

Molar ratio : 4:1 HMDS-to-maleamic acid (8.48 mmol HMDS for 2.12 mmol maleamic acid)

-

Catalyst : ZnCl₂ at 200 mol% (4.24 mmol for 2.12 mmol substrate)

Reaction Conditions and Optimization

Solvent Systems and Temperature

Optimal cyclization occurs in a benzene/DMF mixture, which balances the solubility of polar intermediates (maleamic acid) and non-polar reactants (HMDS). DMF (13 mL per 115 mL benzene) enhances reaction homogeneity without inhibiting dehydration. Elevated temperatures during reflux accelerate ring closure but require strict moisture control to prevent hydrolysis of the maleimide group.

Catalytic Efficiency of ZnCl₂

Zinc chloride catalyzes the cyclization by coordinating to the carbonyl oxygen of maleamic acid, polarizing the electrophilic center and facilitating nucleophilic attack. Trials with alternative Lewis acids (e.g., AlCl₃) resulted in lower yields (<60%), underscoring ZnCl₂’s unique efficacy.

Purification and Characterization

Purification Techniques

Gel filtration using PD-10 columns is preferred for lab-scale purification, achieving >95% recovery of fluorescein-5-maleimide with minimal hydrolysis.

Characterization Metrics

Analytical Methods for Quality Control

UV-Vis Spectrophotometry

The degree of labeling (DOL) is calculated using:

where and (correction factor for protein absorption at 495 nm).

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms molecular weight integrity, with expected [M+H]⁺ = 428.4 Da. Deviations >0.1 Da indicate hydrolysis or incomplete cyclization.

Comparative Analysis of Preparation Protocols

| Parameter | Reddy et al. (Source 3) | Thermo Fisher (Source 1) |

|---|---|---|

| Starting Material | 5-Aminomethylfluorescein | Commercial amine I |

| Maleamic Acid Yield | 74% | Not reported |

| Cyclization Catalyst | ZnCl₂ | Not applicable |

| Final Purity | >95% (HPLC) | >99% (HPLC) |

The Thermo Fisher protocol omits synthesis details but provides optimized labeling protocols, whereas academic methods (e.g., Reddy et al.) prioritize mechanistic transparency.

Challenges and Troubleshooting

Hydrolysis Prevention

Analyse Des Réactions Chimiques

Types de réactions: La fluorescéine-5-maléimide subit principalement des réactions de substitution avec les groupes thiol. Le groupe maléimide est très réactif envers les groupes sulfhydryles libres, formant des liaisons thioéther stables. Cette réaction est très spécifique et se produit dans des conditions douces, ce qui la rend adaptée au marquage de molécules biologiques sensibles .

Réactifs et conditions courants:

Réactifs: Fluorescéine-5-maléimide, molécules contenant des thiols (par exemple, résidus cystéine dans les protéines)

Conditions: pH 6,5 à 7,5, température ambiante, solvants organiques tels que le DMF ou le DMSO

Principaux produits: Le principal produit de la réaction entre la fluorescéine-5-maléimide et les molécules contenant des thiols est un conjugué où le colorant fluorescéine est lié de manière covalente à la molécule cible via une liaison thioéther .

Applications De Recherche Scientifique

Protein Labeling and Tracking

F5M is primarily used for labeling proteins to track their interactions and dynamics in biological systems. It reacts specifically with cysteine residues, which can be either naturally occurring or introduced through site-directed mutagenesis. This specificity allows researchers to study protein conformations and interactions without interfering with other amino acids like histidine or methionine .

Case Study: Cysteine Residue Accessibility

A study demonstrated the use of F5M to analyze the solvent accessibility of cysteine residues in viral-like particles (VLPs). The labeling reaction allowed for the identification of reactive cysteines on the surface of VLPs, providing insights into their structural properties under native conditions .

Biosensors Development

F5M has been employed in the development of peptide-based fluorescence biosensors for detecting engineered nanoparticles (ENPs). In one study, a peptide biosensor was constructed using F5M to monitor interactions between peptides and negatively charged ENPs. The changes in fluorescence intensity were correlated with nanoparticle concentration, offering a rapid detection method .

Table 1: Summary of Biosensor Applications Using F5M

Quality Control in Bioprocessing

F5M is utilized in quality control assays for monoclonal antibody production. A surface plasmon resonance (SPR)-based assay incorporated F5M to quantify antibodies produced in mammalian cell cultures. This method allowed for real-time monitoring of antibody bioactivity and quality throughout the production process .

Mécanisme D'action

Fluorescein-5-maleimide exerts its effects by reacting with free sulfhydryl groups on target molecules. The maleimide group in the compound forms a stable thioether bond with the thiol group, resulting in the covalent attachment of the fluorescein dye to the target molecule. This labeling allows for the visualization and tracking of the target molecule using fluorescence-based techniques .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Fluorescein-5-maleimide belongs to a broader class of maleimide-based thiol-reactive dyes. Below is a detailed comparison with structurally or functionally related compounds:

Spectral and Chemical Properties

Functional Advantages and Limitations

- Specificity : Maleimides (e.g., fluorescein-5-maleimide) are superior to isothiocyanates (e.g., FITC) for cysteine labeling due to minimal cross-reactivity with amines at physiological pH .

- Brightness : Fluorescein-5-maleimide outperforms CMFDA (a cell-permeable dye) in fixed-cell imaging, providing twofold higher intensity with shorter exposure times .

- Stability : Fluorescein-5-maleimide degrades upon repeated freeze-thaw cycles, necessitating single-use aliquots . In contrast, tetramethylrhodamine-5-maleimide exhibits greater photostability in live-cell imaging .

Application-Specific Performance

- Multi-color experiments : Tetramethylrhodamine-5-maleimide serves as an efficient FRET acceptor paired with fluorescein-5-maleimide .

- High-sensitivity assays : Cy3-maleimide’s higher ε improves detection limits in low-abundance protein studies .

- Surface labeling : Fluorescein-5-maleimide’s thiol specificity enables precise tagging of extracellular cysteines (e.g., membrane proteins ).

Research Findings and Practical Considerations

- Efficiency : Fluorescein-5-maleimide achieves >90% labeling efficiency in optimized protocols (e.g., 1-hour incubation at room temperature ).

- Interference : Free thiols (e.g., glutathione) must be quenched with N-ethylmaleimide (NEM) before labeling to avoid competition .

- Comparative studies : In liquid-liquid phase separation (LLPS) assays, fluorescein-5-maleimide-labeled α-synuclein retains functionality, while bulky dyes (e.g., Alexa Fluor 647) may disrupt protein interactions .

Activité Biologique

Fluorescein-5-maleimide (F5M) is a fluorescent dye extensively utilized in bioconjugation and bioimaging applications due to its ability to react specifically with thiol groups in proteins. This article explores the biological activity of F5M, focusing on its mechanisms of action, applications in biosensing, and its role in various research studies.

Fluorescein-5-maleimide is characterized by its maleimide group, which selectively reacts with free thiol groups (-SH) present in cysteine residues of proteins. This reaction forms stable thioether bonds, making F5M a powerful tool for labeling proteins without altering their functional properties. The chemical structure can be represented as follows:

The reaction mechanism involves the nucleophilic attack of the thiol group on the maleimide carbon, leading to the formation of a stable conjugate. This specificity allows for targeted labeling of proteins, facilitating studies on protein interactions and dynamics.

Applications in Biosensing

F5M has been effectively employed in biosensing applications, particularly for detecting biomolecules and monitoring enzymatic activity. One notable study demonstrated the use of fluorescein-labeled β-lactamase mutants for antibiotic detection. The fluorescence intensity varied significantly upon substrate binding, indicating successful biosensing capabilities:

- Fluorescence Enhancement : The binding of β-lactam antibiotics to the fluorescein-labeled enzyme resulted in an increase in fluorescence, which was quantitatively measured and correlated with antibiotic concentration .

- Mechanism : Upon binding, fluorescein moved from a buried hydrophobic region to a more solvent-exposed area, leading to enhanced fluorescence signal .

1. Detection of Antibiotics

A study involving the PenP β-lactamase mutant E166Cf highlighted the effectiveness of F5M in biosensing applications. The modified enzyme displayed a significant increase in fluorescence when interacting with penicillin G, showcasing its potential as a biosensor for antibiotic detection .

| Parameter | Value |

|---|---|

| Enzyme | PenP E166Cf |

| Substrate | Penicillin G |

| Fluorescence Increase | Rapid enhancement within 40 seconds |

| Detection Method | Mass spectrometry |

2. Protein Interaction Studies

Fluorescein-5-maleimide has also been utilized to study protein interactions through fluorescence anisotropy. In one experiment, glutathione S-transferase (GST) was conjugated with F5M, allowing researchers to analyze its binding dynamics with specific antibodies:

- Binding Constants : The dissociation constant (Kd) and association constant (Ka) were determined using non-linear regression analysis .

- Experimental Setup : GST was bioconjugated with F5M under controlled conditions to ensure proper labeling and subsequent interaction studies.

Advantages and Limitations

Advantages:

- High specificity for thiol groups allows for targeted labeling.

- Fluorescent properties enable real-time monitoring of biological processes.

- Versatile applications across various fields including microbiology, biochemistry, and molecular biology.

Limitations:

- Potential interference from other reactive species in complex biological systems.

- Requires careful optimization of labeling conditions to avoid protein denaturation.

Q & A

Q. How does Fluorescein-5-maleimide selectively conjugate with thiol groups in biomolecules under physiological conditions?

Fluorescein-5-maleimide reacts with free thiol (-SH) groups via its maleimide moiety, forming stable thioether bonds at physiological pH (6.5–7.5). This selectivity arises from the maleimide group’s electrophilicity, which preferentially targets nucleophilic thiols over other residues (e.g., amines). For validation, perform SDS-PAGE with fluorescence detection to confirm conjugation, comparing labeled vs. unlabeled samples .

Q. What are the optimal pH and buffer conditions for efficient thiol labeling?

Use buffers like 50 mM sodium phosphate (pH 7.0) with 1 mM EDTA to maintain pH stability and prevent metal-induced oxidation of thiols. Avoid Tris-based buffers, as their primary amines may compete with thiols at higher pH (>8.0). Pre-reduce disulfide bonds with TCEP (1–5 mM) to maximize free thiol availability .

Q. What spectroscopic properties make Fluorescein-5-maleimide suitable for fluorescence microscopy?

The fluorescein moiety exhibits excitation/emission maxima at ~494 nm/519 nm (green spectrum). Its high quantum yield (~0.95) ensures bright signals in imaging. For live-cell tracking, use low-light settings to minimize photobleaching, and confirm specificity with unlabeled controls .

Q. What controls are necessary to validate successful conjugation?

Include:

- Negative control : Labeling in the absence of thiols (e.g., cysteine-free mutants).

- Competitive inhibition : Pre-treatment with excess thiol-blocking agents (e.g., N-ethylmaleimide).

- Fluorescence validation : Compare SDS-PAGE Coomassie staining (protein loading) with fluorescence imaging (labeling efficiency) .

Advanced Questions

Q. How can researchers resolve contradictions in labeling efficiency across cysteine mutants?

Solvent accessibility of cysteine residues critically impacts labeling. Use computational tools like PyMOL or MD simulations to predict surface-exposed cysteines. Experimentally, employ site-directed mutagenesis to engineer solvent-accessible cysteines, and validate via fluorescence quenching assays in denaturing vs. native conditions .

Q. What strategies minimize non-specific binding in complex biological systems?

- Optimize molar ratios : Use a 25-fold molar excess of Fluorescein-5-maleimide over target thiols to ensure saturation while avoiding aggregation.

- Quench unreacted dye : Post-labeling, add excess β-mercaptoethanol or cysteine to block residual maleimide groups.

- Purify conjugates : Size-exclusion chromatography removes unbound dye .

Q. How to design time-resolved experiments to track dynamic thiol-disulfide exchange?

Combine Fluorescein-5-maleimide with time-lapse microscopy. For example:

Q. How does solvent polarity influence fluorescence quantum yield?

Fluorescein’s quantum yield decreases in hydrophobic environments due to restricted molecular rotation. To assess, compare emission spectra of conjugates in aqueous vs. lipid-rich matrices (e.g., liposomes). Use Förster resonance energy transfer (FRET) with hydrophobic acceptors (e.g., Nile Red) to map microenvironments .

Q. What computational tools predict cysteine accessibility for labeling?

Tools like APBS (Adaptive Poisson-Boltzmann Solver) calculate electrostatic potentials to identify solvent-accessible cysteines. Pair with Rosetta for energy-based scoring of cysteine reactivity. Validate predictions via mass spectrometry after limited proteolysis .

Q. How to quantify labeling efficiency in spectrophotometry while avoiding pitfalls?

- Absorbance method : Measure absorbance at 494 nm (Fluorescein) and 280 nm (protein). Correct for dye contribution at 280 nm using the formula:

where and (protein-specific).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.